molecular formula C7H6BrF3N2 B12951108 5-Bromo-3-(2,2,2-trifluoroethyl)pyridin-2-amine

5-Bromo-3-(2,2,2-trifluoroethyl)pyridin-2-amine

Cat. No.: B12951108
M. Wt: 255.03 g/mol
InChI Key: IJSLWPIAKHDFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-(2,2,2-trifluoroethyl)pyridin-2-amine is a heterocyclic compound with the molecular formula C7H6BrF3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoroethyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(2,2,2-trifluoroethyl)pyridin-2-amine typically involves the bromination of 3-(2,2,2-trifluoroethyl)pyridin-2-amine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(2,2,2-trifluoroethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-(2,2,2-trifluoroethyl)pyridin-2-ylamine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-3-(2,2,2-trifluoroethyl)pyridin-2-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2,2,2-trifluoroethyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
  • 3-Amino-2-bromo-6-(trifluoromethyl)pyridine

Uniqueness

5-Bromo-3-(2,2,2-trifluoroethyl)pyridin-2-amine is unique due to the presence of both bromine and trifluoroethyl groups, which confer distinct chemical properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications. Additionally, the bromine atom provides a reactive site for further functionalization, enabling the synthesis of a wide range of derivatives.

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

5-bromo-3-(2,2,2-trifluoroethyl)pyridin-2-amine

InChI

InChI=1S/C7H6BrF3N2/c8-5-1-4(2-7(9,10)11)6(12)13-3-5/h1,3H,2H2,(H2,12,13)

InChI Key

IJSLWPIAKHDFTJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CC(F)(F)F)N)Br

Origin of Product

United States

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